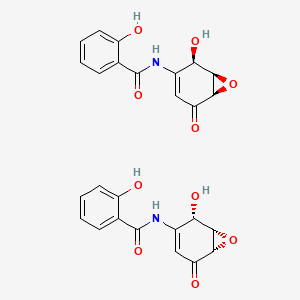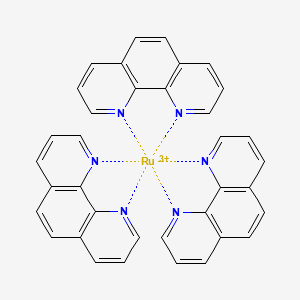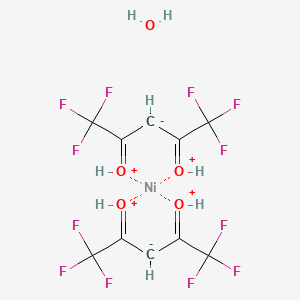
Nickel(II) hexafluoroacetylacetonate xhydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickel(II) hexafluoroacetylacetonate xhydrate is a coordination compound with the chemical formula Ni(C₅HF₆O₂)₂·xH₂O. It is known for its use as a precursor in various chemical processes, particularly in the field of material science and catalysis. The compound is characterized by its green powder or crystalline appearance and is often utilized in research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Nickel(II) hexafluoroacetylacetonate xhydrate can be synthesized through the reaction of nickel(II) salts with hexafluoroacetylacetone in the presence of water. The reaction typically involves the following steps:
- Dissolution of nickel(II) salts (such as nickel(II) chloride or nickel(II) nitrate) in water.
- Addition of hexafluoroacetylacetone to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures to facilitate the formation of the complex.
- Isolation of the product by filtration and drying .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable methods to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
Nickel(II) hexafluoroacetylacetonate xhydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state nickel complexes.
Reduction: It can be reduced to form lower oxidation state nickel species.
Substitution: The hexafluoroacetylacetonate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines or amines under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) complexes, while reduction may produce nickel(0) species. Substitution reactions result in the formation of new nickel complexes with different ligands .
Applications De Recherche Scientifique
Nickel(II) hexafluoroacetylacetonate xhydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of nickel-containing materials and catalysts.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery systems.
Mécanisme D'action
The mechanism of action of Nickel(II) hexafluoroacetylacetonate xhydrate involves its ability to coordinate with various ligands and form stable complexes. The hexafluoroacetylacetonate ligands provide a strong binding affinity to the nickel center, allowing the compound to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Nickel(II) hexafluoroacetylacetonate xhydrate can be compared with other similar compounds, such as:
Nickel(II) acetylacetonate: Similar in structure but with acetylacetonate ligands instead of hexafluoroacetylacetonate.
Nickel(II) trifluoroacetylacetonate: Contains trifluoroacetylacetonate ligands, offering different reactivity and properties.
Nickel(II) bis(2,4-pentanedionate): Another nickel complex with different ligand structure and applications.
These comparisons highlight the unique properties of this compound, such as its enhanced stability and reactivity due to the presence of hexafluoroacetylacetonate ligands.
Propriétés
Formule moléculaire |
C10H8F12NiO5+2 |
|---|---|
Poids moléculaire |
494.84 g/mol |
Nom IUPAC |
(1,1,1,5,5,5-hexafluoro-4-oxoniumylidenepentan-2-ylidene)oxidanium;nickel;hydrate |
InChI |
InChI=1S/2C5HF6O2.Ni.H2O/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;;/h2*1H;;1H2/q2*-1;;/p+4 |
Clé InChI |
LULCCAYZKGNUQK-UHFFFAOYSA-R |
SMILES canonique |
[CH-](C(=[OH+])C(F)(F)F)C(=[OH+])C(F)(F)F.[CH-](C(=[OH+])C(F)(F)F)C(=[OH+])C(F)(F)F.O.[Ni] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


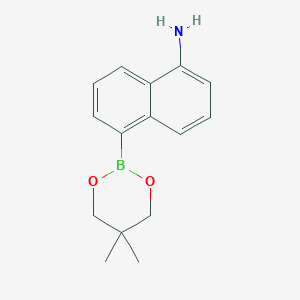
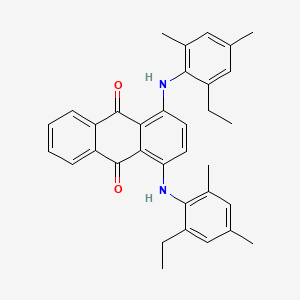
![Benzenesulfonic acid, 3,3'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[2,4,6-triethyl-](/img/structure/B15250214.png)
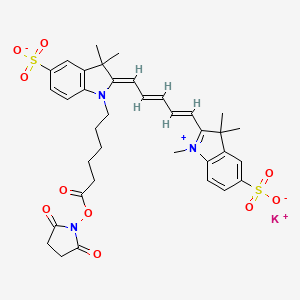
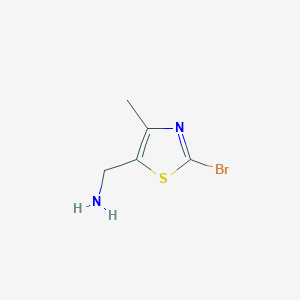
![1-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-ol](/img/structure/B15250232.png)
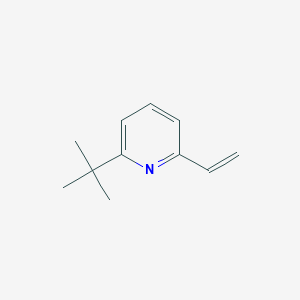
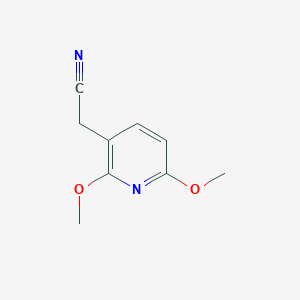
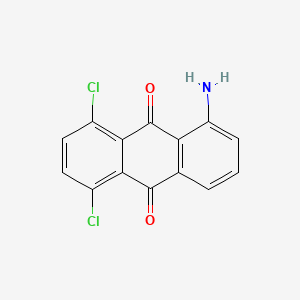
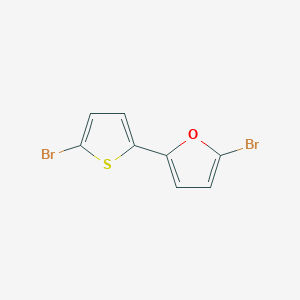
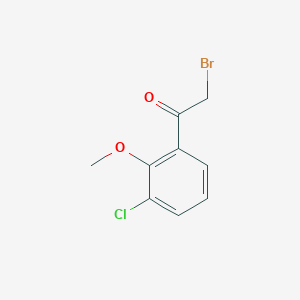
![Carbonyl(2-quinolinecarboxylato-N1,O2)[tris(3-methylphenyl)phosphine]rhodium](/img/structure/B15250277.png)
